propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate
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Description
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate and its derivatives have been synthesized for various scientific applications. For instance, Ho (1999) reported the synthesis of new derivatives using reactions with chalcones and Mannich base derivatives under specific conditions (Ho, 1999).
- El-Essawy et al. (2010) focused on creating fused heterocycles based on the thieno[2,3-b]pyridine framework, highlighting their potential antimicrobial and antifungal activities (El-Essawy et al., 2010).
Herbicide Research
- A significant application area is in herbicide research. Yang et al. (2008) synthesized labeled versions of the compound for use in studies on herbicide metabolism, mode of action, and environmental behavior (Yang et al., 2008).
- In a related study, Haiyan et al. (2010) examined the soil metabolism of this herbicide, identifying degradation pathways and metabolites, which is crucial for understanding its environmental impact (Haiyan et al., 2010).
Anti-Proliferative Research
- There is also interest in the anti-proliferative properties of related compounds. Haverkate et al. (2021) synthesized novel thieno[2,3-b]pyridines to improve their anti-proliferative activity against human cancer cell lines, including a focus on targeting specific enzyme sites (Haverkate et al., 2021).
Properties
IUPAC Name |
propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-4-9-26-20(25)13-5-7-14(8-6-13)23-18(24)17-16(21)15-11(2)10-12(3)22-19(15)27-17/h5-8,10H,4,9,21H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFSCBUZWJMDLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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